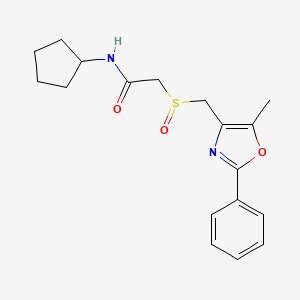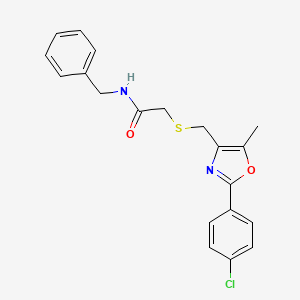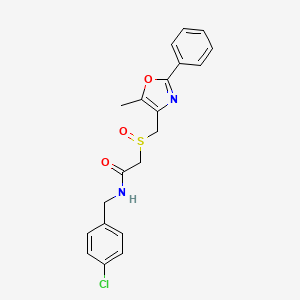
N-Cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-332085 is a chemical compound with the molecular formula C18H22N2O3S and a molecular weight of 346.44 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of WAY-332085 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to achieve the desired chemical structure. This may include reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain WAY-332085 in high purity.
Industrial Production Methods
Industrial production of WAY-332085 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
WAY-332085 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-332085 can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
WAY-332085 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Medicine: WAY-332085 is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of WAY-332085 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
Comparación Con Compuestos Similares
WAY-332085 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-123456:
The uniqueness of WAY-332085 lies in its specific binding affinity and selectivity for certain molecular targets, which distinguishes it from other compounds in its class.
If you have any more questions or need further details, feel free to ask!
Propiedades
Fórmula molecular |
C18H22N2O3S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfinyl]acetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-13-16(20-18(23-13)14-7-3-2-4-8-14)11-24(22)12-17(21)19-15-9-5-6-10-15/h2-4,7-8,15H,5-6,9-12H2,1H3,(H,19,21) |
Clave InChI |
MYPAKTKUYQANAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CC=C2)CS(=O)CC(=O)NC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Ethylpiperazin-1-YL)-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}ethan-1-one](/img/structure/B10816390.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816395.png)
![N-Benzyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816398.png)
![N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816404.png)
![2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-methylpiperazin-1-YL)ethan-1-one](/img/structure/B10816408.png)
![2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816416.png)







